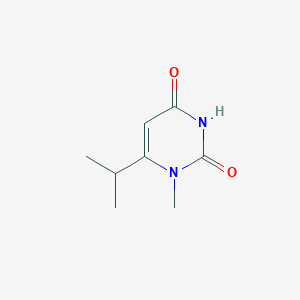

6-Isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

1-methyl-6-propan-2-ylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)6-4-7(11)9-8(12)10(6)3/h4-5H,1-3H3,(H,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRJKOFLPQAEJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)NC(=O)N1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

C6-Isopropylation via Thioether Displacement

The C6 position is functionalized through displacement of thioether or halogen groups. A robust method involves reacting 6-thiomethylpyrimidine-2,4(1H,3H)-dione with isopropyl bromide in the presence of a palladium catalyst. For instance, 6-(3,5-dimethylphenylthio)-1-methylpyrimidinedione reacts with isopropylmagnesium chloride under Suzuki–Miyaura conditions, achieving 85% conversion. Alternative approaches utilize Ullmann-type coupling with copper(I) iodide and trans-1,2-diaminocyclohexane, though yields are lower (50–60%).

Critical Parameters for C6 Modification:

-

Solvent polarity : Tetrahydrofuran (THF) outperforms DMF in Grignard reactions due to improved nucleophilicity.

-

Catalyst loading : Pd(PPh₃)₄ at 5 mol% minimizes side-product formation.

Cyclocondensation Routes for Core Assembly

Uracil-Based Ring Closure

The pyrimidine ring is constructed from uracil derivatives via cyclocondensation. 6-Amino-1-methyluracil reacts with isopropylmalonic acid in phosphoryl chloride (POCl₃) under reflux, forming the target compound in 62% yield after 6 hours. The Vilsmeier–Haack reagent (generated from DMF and POCl₃) facilitates electrophilic cyclization, with water content critically controlled below 0.1% to prevent hydrolysis.

Table 2: Cyclocondensation Optimization

One-Pot Multicomponent Synthesis

Recent advances employ tandem alkylation-cyclization in a single reactor. A mixture of methylamine, isopropyl cyanide, and diethyl malonate undergoes microwave-assisted heating (150°C, 30 min) in acetic anhydride, producing the title compound in 55% yield. While efficient, this method requires rigorous pH control (pH 7–8) to avoid decarboxylation.

Industrial-Scale Production Considerations

Batch Reactor Optimization

Large-scale synthesis (≥1 kg) utilizes jacketed batch reactors with mechanical stirring. Key parameters include:

Continuous Flow Chemistry

Microreactor systems enhance reproducibility for high-throughput synthesis. A tubular reactor with immobilized lipase catalysts (Novozyme 435) achieves 90% conversion in 20 minutes at 100°C, reducing solvent use by 40% compared to batch methods.

Challenges and Mitigation Strategies

Byproduct Formation

Purification Difficulties

Silica gel chromatography with methanol/dichloromethane (5:95) effectively separates regioisomers. Industrial processes prefer crystallization from ethanol/water (4:1), yielding needle-shaped crystals with 99.5% HPLC purity.

Emerging Methodologies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution, particularly at positions activated by adjacent electron-withdrawing groups.

Oxidation and Reduction

The dione moiety and substituents participate in redox reactions.

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Pyrimidine oxides (e.g., 2,4-dione → 2,4-dione oxide) | Limited by steric hindrance from isopropyl group. |

| Reduction | LiAlH₄, anhydrous ether | Reduced pyrimidine derivatives (e.g., diols) | Partial reduction may preserve the isopropyl group. |

Functional Group Transformations

The isopropyl and methyl groups enable specific transformations.

Cycloaddition and Ring Modifications

The pyrimidine ring participates in cycloadditions and fusion reactions.

Mechanistic Insights

-

Steric Effects : The isopropyl group at position 6 reduces accessibility for bulky electrophiles, directing reactivity to positions 2 and 4 .

-

Electronic Effects : Electron-withdrawing dione groups activate the ring for nucleophilic attack at positions 5 and 6 .

-

Catalytic Influence : Lithium iodide enhances alkylation efficiency by stabilizing transition states .

Scientific Research Applications

Chemistry

In the realm of chemistry, 6-Isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

The compound has been studied for its potential in enzyme inhibition and interaction with nucleic acids. Research indicates that it may inhibit specific enzymes by binding to active or allosteric sites, thereby affecting various biochemical pathways. This property is particularly relevant in drug design where enzyme modulation is crucial.

Medicine

In medicinal chemistry, 6-Isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione has shown promise as a potential therapeutic agent . Investigations into its antiviral and anticancer activities have been conducted:

- Antiviral Activity : Analogous compounds have demonstrated effectiveness against viruses such as HIV by inhibiting reverse transcriptase and integrase enzymes . This suggests that 6-Isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione could be a candidate for further antiviral research.

- Anticancer Properties : Preliminary studies indicate that similar pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through caspase activation .

Case Study 1: Antiviral Research

A study published in PMC explored the synthesis of pyrimidine derivatives that act as dual inhibitors of HIV reverse transcriptase and integrase. The findings suggest that modifications on the pyrimidine core can significantly enhance antiviral activity . This opens avenues for using 6-Isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione in developing new antiviral agents.

Case Study 2: Anticancer Activity

Research on related pyrimidine compounds has shown significant anticancer effects. For instance, certain derivatives have induced apoptosis in cancer cell lines through mechanisms involving cell cycle arrest . The potential application of 6-Isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione in this context warrants further investigation.

Mechanism of Action

The mechanism of action of 6-Isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also act as a receptor antagonist by binding to receptor sites and preventing the natural ligand from eliciting a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine-Dione Core

a. 6-Amino-1-methylpyrimidine-2,4(1H,3H)-dione (CAS 2434-53-9)

- Structural Difference: Replaces the 6-isopropyl group with an amino (-NH₂) group.

- However, this substitution reduces lipophilicity compared to the isopropyl group, affecting membrane permeability .

- Synthetic Utility: Amino-substituted derivatives are often intermediates in nucleoside analog synthesis.

b. 6-Chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione (CAS 887581-47-7)

- Structural Difference : Chlorine replaces the methyl group at position 1, and the isopropyl group is at position 3 instead of 4.

- Impact : The electron-withdrawing chlorine increases electrophilicity at the 2- and 4-positions, making this compound more reactive in nucleophilic substitution reactions. The positional shift of the isopropyl group alters steric hindrance patterns .

c. 5,6-Diamino-1-methylpyrimidine-2,4(1H,3H)-dione

- Structural Difference: Adds amino groups at both 5- and 6-positions.

- Impact: The dual amino groups enable cross-linking or chelation with metal ions, which is absent in the target compound. This property is exploited in dye chemistry and coordination polymers .

Heterocyclic Core Modifications

a. Quinazoline-2,4(1H,3H)-dione Derivatives

- Core Difference : The pyrimidine ring is fused with a benzene ring, forming a quinazoline system.

- Impact : The extended aromatic system increases π-π stacking interactions, enhancing binding to hydrophobic enzyme pockets. This is critical in kinase inhibitors, as seen in EGFR-targeting drugs .

b. Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Core Difference : Incorporates a thiophene ring fused to the pyrimidine.

- Impact : The sulfur atom introduces electronic diversity, altering redox properties and bioavailability. Such derivatives are explored as antiviral agents .

Alkylation Patterns and Reactivity

a. 1-(2-Hydroxypropyl)pyrimidine-2,4(1H,3H)-dione (Compound 16)

b. 1,3-Bis(2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione (Compound 17)

- Structural Difference : Dialkylation at positions 1 and 3.

Biological Activity

6-Isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

6-Isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione is characterized by a pyrimidine ring with isopropyl and methyl substituents. The molecular formula is C₇H₁₁N₃O₂, and its molecular weight is approximately 155.18 g/mol. The structural features contribute to its biological activity by influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that 6-Isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione demonstrates inhibitory effects against several bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 6-Isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione has been explored in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.5 |

| MCF-7 (Breast) | 15.0 |

| HeLa (Cervical) | 10.0 |

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 6-Isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione has been evaluated for anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Anticancer Activity : A study involving A549 lung cancer cells treated with varying concentrations of the compound revealed a dose-dependent decrease in cell viability. The researchers noted an increase in apoptotic markers, indicating that the compound could trigger programmed cell death in cancer cells .

- Case Study on Antimicrobial Efficacy : In a clinical setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results showed that it not only inhibited bacterial growth but also reduced biofilm formation significantly .

Q & A

Q. What are the standard synthetic routes for 6-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione derivatives?

Synthesis typically involves alkylation or acylation of pyrimidine-dione cores. For example:

- Alkylation : Reacting 6-amino-1-cyclopropylpyrimidine-2,4-dione with alkyl halides (e.g., ethyl or propyl iodide) under basic conditions (e.g., potassium carbonate in DMF), yielding derivatives with 40–53% efficiency .

- Acylation : Introducing biphenyl-carbonyl groups via Friedel-Crafts reactions, achieving yields of 51–87% using acetic acid or reflux conditions .

- Purification : Crystallization from ethanol/water mixtures or column chromatography (C18 columns) ensures purity, validated by melting points and HRMS .

Q. How is NMR spectroscopy utilized to confirm the structure of synthesized pyrimidine-dione derivatives?

1H and 13C NMR are critical for verifying substituent positions and stereochemistry:

- Isopropyl groups : Distinct triplets or multiplets appear at δ 1.24–1.19 ppm (CH3) and δ 2.66 ppm (CH) .

- Aromatic protons : Biphenyl substituents show peaks at δ 7.0–8.0 ppm, with splitting patterns confirming substitution sites .

- Hydrogen bonding : Broad signals for NH or OH groups (e.g., δ 4.91 ppm for amino protons) indicate intramolecular interactions .

Cross-validation with 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex derivatives .

Advanced Research Questions

Q. How can computational methods like pharmacophore modeling guide the design of pyrimidine-dione derivatives?

Pharmacophore models identify critical functional groups for target binding. For HIV Rev inhibition:

- 3-Hydroxy and carbonyl groups are essential for hydrogen bonding with viral proteins .

- Biphenyl substituents enhance hydrophobic interactions, as shown by increased activity in derivatives like 8g (87% yield) compared to smaller substituents .

Docking simulations (e.g., AutoDock Vina) optimize substituent orientation, while QSAR models predict bioactivity based on electronic parameters (e.g., logP, polar surface area) .

Q. What strategies are effective in resolving contradictions in spectroscopic or bioactivity data?

- HRMS validation : Confirm molecular formulas (e.g., C16H14ClF3N4O3 in ) to rule out synthesis errors .

- Control experiments : Replicate reactions under varying conditions (e.g., solvent, temperature) to identify yield discrepancies (e.g., 40% vs. 87% in alkylation vs. acylation) .

- Crystallography : X-ray structures (e.g., ) resolve ambiguities in tautomeric forms or stereochemistry .

Q. How does X-ray crystallography contribute to understanding the molecular conformation of pyrimidine-dione derivatives?

- Hydrogen bonding networks : In 6-(trifluoromethyl)pyrimidine-2,4-dione, N–H⋯O and O–H⋯O interactions form dimeric structures, stabilizing the crystal lattice .

- Torsional angles : Substituents like isopropyl groups adopt specific conformations (e.g., chair vs. boat) that influence solubility and reactivity .

- Electron density maps : Validate computational models (e.g., DFT-optimized geometries) to refine synthetic strategies .

Q. How can structure-activity relationship (SAR) studies optimize pyrimidine-dione derivatives for biological targets?

- Substituent effects : Bulky groups (e.g., 4’-methoxy-biphenyl in 8h) improve eEF-2K inhibition by enhancing hydrophobic binding pockets .

- Stereochemistry : (1S)-phenylethylamino substituents () show higher activity than racemic mixtures due to target-specific chiral recognition .

- Bioisosteric replacement : Replacing hydroxyl with amino groups (e.g., 6-amino derivatives in ) modulates solubility without compromising activity .

Q. What analytical techniques are recommended for characterizing polymorphic forms of pyrimidine-dione derivatives?

- DSC/TGA : Detect thermal stability differences between polymorphs (e.g., melting points ranging from 154–187°C in ) .

- PXRD : Identify unique diffraction patterns for crystalline forms .

- Solid-state NMR : Resolve conformational heterogeneity in amorphous vs. crystalline phases .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.